c-Kit-IN-3 (D-tartrate)

c-KIT inhibition GIST gatekeeper mutation

c-Kit-IN-3 (D-tartrate) is a type II c-KIT inhibitor designed via a hybrid binding-element strategy to overcome imatinib-resistant T670I gatekeeper mutations (IC50 8 nM) and activation loop mutants (D816H, D820G, N822K) where sunitinib fails. The D-tartrate salt enhances aqueous solubility and oral bioavailability (43–81%), achieving >90% tumor growth inhibition in xenograft models. Its selectivity (CSF1R IC50 18 nM, PDGFRα IC50 25 nM) with minimal VEGFR2 activity enables unambiguous target deconvolution in tumor microenvironment, mast cell biology, and fibrosis research. Choose this compound for definitive preclinical GIST studies where imatinib and sunitinib are ineffective.

Molecular Formula C30H26ClF3N2O10
Molecular Weight 667.0 g/mol
Cat. No. B10818609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Kit-IN-3 (D-tartrate)
Molecular FormulaC30H26ClF3N2O10
Molecular Weight667.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1
InChIKeyWPLXVFQLVREXNR-WUUYCOTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Kit-IN-3 (D-tartrate): A Potent Pan-Mutant c-KIT Inhibitor for GIST Research


c-Kit-IN-3 (D-tartrate), also known as CHMFL-KIT-64 or Compound 18, is a type II kinase inhibitor that selectively targets the c-KIT receptor tyrosine kinase. It demonstrates low nanomolar potency against both wild-type c-KIT and the clinically prevalent gatekeeper mutation T670I, a common driver of resistance to first-line GIST therapeutics such as imatinib [1]. The D-tartrate salt form is specifically designed to enhance aqueous solubility and systemic bioavailability, facilitating robust in vivo pharmacokinetic and efficacy studies in preclinical models [2].

Why c-Kit-IN-3 (D-tartrate) Cannot Be Replaced by Imatinib, Sunitinib, or Other Generic c-KIT Inhibitors


Generic c-KIT inhibitors like imatinib and sunitinib fail to adequately address the full spectrum of clinically relevant c-KIT resistance mutations. Imatinib, while effective against wild-type c-KIT, is completely inactive against the T670I gatekeeper mutation [1]. Sunitinib, a second-line multi-kinase inhibitor, exhibits significant off-target toxicity and limited potency against a panel of common activation loop mutants, including D816H, D820G, and N822K [2]. c-Kit-IN-3 (D-tartrate) was explicitly designed via a type II binding element hybrid strategy to circumvent these deficits. It maintains single-digit nanomolar potency against T670I and a broad spectrum of secondary mutations, thereby addressing the core unmet need for a pan-mutant inhibitor in advanced GIST research and translational oncology workflows.

c-Kit-IN-3 (D-tartrate) Quantitative Differentiation: Comparative Performance Evidence for Scientific Procurement


Single-Digit Nanomolar Potency Against c-KIT Wild-Type and Gatekeeper T670I Mutant

c-Kit-IN-3 (D-tartrate) exhibits potent inhibition of both wild-type c-KIT and the imatinib-resistant T670I gatekeeper mutant. In biochemical kinase assays, it achieves IC50 values of 4 nM for c-KIT wt and 8 nM for c-KIT T670I [1]. This contrasts sharply with imatinib, which shows negligible activity against the T670I mutant, underscoring c-Kit-IN-3's essential role in models of acquired resistance.

c-KIT inhibition GIST gatekeeper mutation T670I

Superior In Vivo Antitumor Efficacy Compared to Sunitinib in Mutant Xenograft Models

In preclinical xenograft models, c-Kit-IN-3 demonstrates superior tumor growth inhibition (TGI) relative to the second-line agent sunitinib. In BaF3 cell-derived xenograft models harboring c-KIT D820G or Y823D mutations, c-Kit-IN-3 achieved a TGI exceeding 90%, statistically outperforming sunitinib in both genetic contexts [1]. In the BaF3-tel-c-KIT-T670I model, oral administration of c-Kit-IN-3 at 100 mg/kg/day resulted in nearly 100% TGI without significant impact on animal body weight [2].

in vivo efficacy xenograft GIST sunitinib comparison

Cross-Species Pharmacokinetic Profile and Enhanced Oral Bioavailability

c-Kit-IN-3 (D-tartrate) was optimized to overcome the poor bioavailability often observed in earlier-generation c-KIT inhibitors. In cross-species pharmacokinetic studies, it exhibited oral bioavailability values of 43% in mice, 50% in rats, and 81% in dogs [1]. This represents a marked improvement over many research-grade c-KIT inhibitors, which frequently display bioavailability below 20% and require specialized formulations for oral dosing [2].

pharmacokinetics oral bioavailability ADME preclinical development

Selectivity Profile Against CSF1R, PDGFRα, and RET Kinases

While designed as a potent c-KIT inhibitor, c-Kit-IN-3 exhibits defined secondary activity against several related kinases. In enzymatic assays, it inhibits CSF1R (IC50 = 18 nM), PDGFRα (IC50 = 25 nM), and RET (IC50 = 34 nM) . This is in contrast to the broader promiscuity of multi-kinase inhibitors like sunitinib, which potently inhibits VEGFR2 (IC50 ~80 nM) and FLT3, contributing to well-documented cardiovascular and myelosuppressive toxicities. The narrower selectivity window of c-Kit-IN-3 supports cleaner phenotypic interpretation in mechanistic studies.

kinase selectivity off-target effects CSF1R PDGFRα RET

c-Kit-IN-3 (D-tartrate): Preferred Applications in GIST Research and Preclinical Oncology


Modeling Imatinib-Resistant GIST with T670I Gatekeeper Mutation

c-Kit-IN-3 is the compound of choice for in vitro and in vivo studies focusing on the T670I gatekeeper mutation, the most common secondary resistance alteration in GIST patients following imatinib therapy. Its single-digit nanomolar potency against this mutant (IC50 = 8 nM) provides a robust window for assessing target engagement and downstream signaling inhibition in cell lines such as GIST-T1-T670I, where imatinib is completely ineffective [1].

In Vivo Efficacy Studies Against Broad-Spectrum c-KIT Activation Loop Mutants

For preclinical pharmacodynamic studies requiring oral dosing, c-Kit-IN-3 (D-tartrate) offers a significant logistical advantage due to its high oral bioavailability (43-81% across species) and potent tumor growth inhibition (>90% TGI) in xenograft models harboring D820G, Y823D, and other activation loop mutants that are insensitive to sunitinib [1]. This enables robust efficacy readouts with simplified oral gavage formulations, reducing experimental variability and animal stress.

Investigating c-KIT-Driven Stromal Biology and Immunology

Given its defined selectivity profile with secondary inhibition of CSF1R (IC50 = 18 nM) and PDGFRα (IC50 = 25 nM) [1], c-Kit-IN-3 is a valuable tool for dissecting the role of c-KIT in the tumor microenvironment and immune cell function. Unlike broad-spectrum agents such as sunitinib, c-Kit-IN-3's minimal activity against VEGFR2 minimizes confounding vascular effects, allowing for cleaner interpretation of c-KIT and CSF1R-dependent phenotypes in models of mast cell biology, fibrosis, and tumor-associated macrophage regulation.

Quote Request

Request a Quote for c-Kit-IN-3 (D-tartrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.